N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones. The fluorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with the benzylmethanamine moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine is unique due to its specific substitution pattern and the presence of both fluorophenyl and benzylmethanamine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methoxy-4-propan-2-yloxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-14(2)27-19-9-4-15(10-20(19)26-3)11-23-12-17-13-24-25-21(17)16-5-7-18(22)8-6-16/h4-10,13-14,23H,11-12H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGAWCZGIKFTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNCC2=C(NN=C2)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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